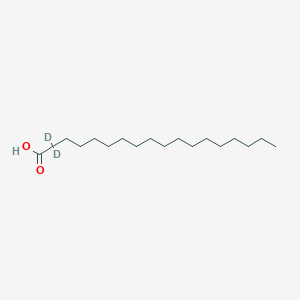

Stearinsäure-2,2-d2

Übersicht

Beschreibung

Stearic acid-2,2-d2 is a synthetic, non-toxic, and stable compound that is widely used in scientific research. It is a structural analog of stearic acid, a naturally occurring fatty acid found in animal fats and vegetable oils. Stearic acid-2,2-d2 has a wide range of applications in biochemical and physiological research, due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Anwendungen auf der Haut

Stearinsäure wird zunehmend für ihre Rolle bei der Hautgesundheit anerkannt. Sie wird bei der Entwicklung von festen Lipid-Nanopartikeln (SLN) und nanostrukturierten Lipidträgern (NLC) verwendet, die auf Stearinsäure und Glyceryldistearat basieren . Diese Lipid-Nanopartikel werden nach Partikelgröße, Polydispersitätsindex (PDI), pH-Wert und Viskosität charakterisiert . Sie werden bei topischen Anwendungen eingesetzt, wenn sie Größen von weniger als 300 nm, einen PDI unter 0,3, einen pH-Wert, der mit der Haut kompatibel ist, und eine Viskosität von weniger als 5 mPa.s aufweisen. .

Stabilität und kosmetische Vorteile

Auf Stearinsäure basierende Nanopartikel werden auf ihre Stabilität und ihre kosmetischen Vorteile untersucht . In Langzeitstabilitätsstudien blieben bestimmte Formulierungen dieser Nanopartikel über einen längeren Zeitraum stabil . In-vivo-Biokompatibilitätstests, die an menschlichen Freiwilligen durchgeführt wurden, zeigten keine negativen Auswirkungen der Formulierungen, wenn sie offen oder unter Okklusion angewendet wurden .

Quelle der Stearinsäure für die Hautbarriere

Die Hydrolyse von Glyceryldistearat führt zur Freisetzung von Stearinsäure und stellt somit eine Quelle für Stearinsäure für die Hautbarriere dar . Darüber hinaus liegt der Schmelzbereich dieses Materials niedriger als der von Stearinsäure, was die Herstellungsmethode von Lipid-Nanopartikeln erleichtert .

Rolle in der Hautbarrierefunktion

Die äußerste Schicht der Epidermis, die Hornschicht (SC), sorgt für Schutz vor schädlichen Xenobiotika, und Veränderungen in der Zusammensetzung ihrer Lipidmatrix stehen mit mehreren Hauterkrankungen in Zusammenhang . Die Hautbarrierefunktion wird in der Regel Ceramiden zugeschrieben, aber die Rolle von freien Fettsäuren wie Stearinsäure wird zunehmend anerkannt

Safety and Hazards

Wirkmechanismus

Target of Action

Stearic acid-2,2-d2, also known as Octadecanoic acid-2,2-d2, is a variant of stearic acid, a long-chain saturated fatty acid . The primary target of stearic acid-2,2-d2 is stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Mode of Action

Stearic acid-2,2-d2 interacts with its target, SCD1, by inhibiting its activity . This inhibition prevents the conversion of SFAs into MUFAs, thereby influencing the composition of fatty acids within the cell

Biochemical Pathways

The interaction of stearic acid-2,2-d2 with SCD1 affects the fatty acid biosynthesis pathway . By inhibiting SCD1, stearic acid-2,2-d2 prevents the conversion of SFAs, such as palmitate and stearate, into MUFAs, such as palmitoleate and oleate . This alteration in the fatty acid composition can influence various cellular processes, including membrane physiology and signaling .

Pharmacokinetics

It is known that stearic acid, the parent compound, is typically absorbed in the gastrointestinal tract and metabolized in the liver . The impact of these ADME properties on the bioavailability of stearic acid-2,2-d2 is currently unknown and warrants further investigation.

Result of Action

The inhibition of SCD1 by stearic acid-2,2-d2 leads to a decrease in the biosynthesis of MUFAs . This can result in changes to the fatty acid composition of cellular membranes, potentially affecting their function

Action Environment

The action, efficacy, and stability of stearic acid-2,2-d2 can be influenced by various environmental factors. For instance, the source of stearic acid, whether from animal or vegetable fats, can impact its environmental footprint . Additionally, the production process, including energy consumption, chemical usage, and waste generation, can also have environmental implications . Sustainable solutions, such as using alternative raw materials and implementing energy-efficient technologies, can help mitigate these environmental impacts .

Biochemische Analyse

Biochemical Properties

Stearic acid-2,2-d2 interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is stearoyl-CoA desaturase 1 (SCD1), which catalyzes the biosynthesis of monounsaturated fatty acids from their saturated fatty acid precursors . The interaction between Stearic acid-2,2-d2 and SCD1 influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Cellular Effects

Stearic acid-2,2-d2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit stearoyl-CoA desaturase (SCD), which has implications for various pathologies where this enzyme has been associated .

Molecular Mechanism

The molecular mechanism of Stearic acid-2,2-d2 involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules like SCD1 . The inhibition of SCD1 by Stearic acid-2,2-d2 can lead to changes in the biosynthesis of monounsaturated fatty acids, influencing cellular membrane physiology and signaling .

Temporal Effects in Laboratory Settings

The effects of Stearic acid-2,2-d2 change over time in laboratory settings. It has been observed that Stearic acid-2,2-d2 dose-dependently protects brain slices from oxygen-glucose deprivation and glutamate injury . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Stearic acid-2,2-d2 vary with different dosages in animal models. For instance, it has been shown that Stearic acid-2,2-d2 can protect brain slices from injury induced by oxygen-glucose deprivation or glutamate in a dose-dependent manner

Metabolic Pathways

Stearic acid-2,2-d2 is involved in various metabolic pathways. It interacts with enzymes like SCD1 and influences the biosynthesis of monounsaturated fatty acids . This could also include effects on metabolic flux or metabolite levels. The detailed metabolic pathways involving Stearic acid-2,2-d2 require further exploration.

Transport and Distribution

The transport and distribution of Stearic acid-2,2-d2 within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation could be influenced by these interactions. More detailed studies are needed to fully understand these processes.

Eigenschaften

IUPAC Name |

2,2-dideuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-FBCWWBABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492800 | |

| Record name | (2,2-~2~H_2_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19905-58-9 | |

| Record name | (2,2-~2~H_2_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19905-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

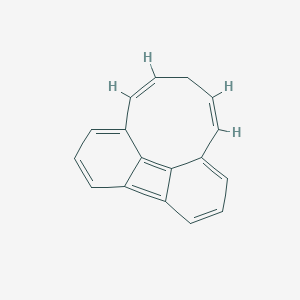

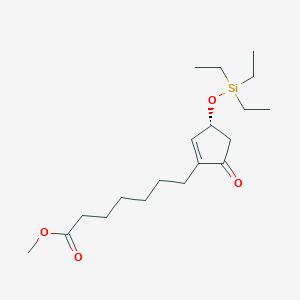

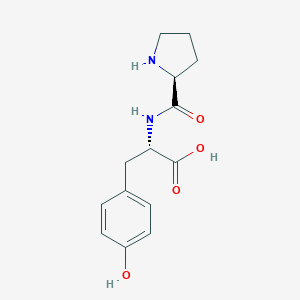

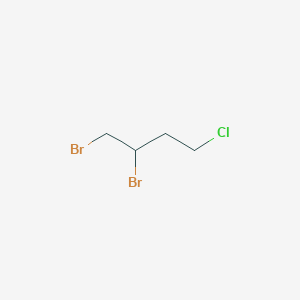

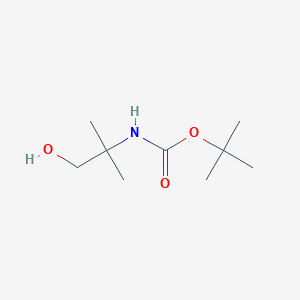

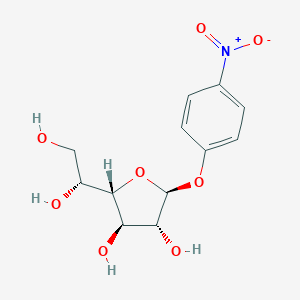

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.